molecular formula C23H34N4O2 B5332243 4-(Cyclohexylmethyl)-3-[2-oxo-2-(4-pyridin-4-ylpiperidin-1-yl)ethyl]piperazin-2-one

4-(Cyclohexylmethyl)-3-[2-oxo-2-(4-pyridin-4-ylpiperidin-1-yl)ethyl]piperazin-2-one

Cat. No.: B5332243
M. Wt: 398.5 g/mol
InChI Key: ZYUOZHJOQGHQMT-UHFFFAOYSA-N
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Description

4-(Cyclohexylmethyl)-3-[2-oxo-2-(4-pyridin-4-ylpiperidin-1-yl)ethyl]piperazin-2-one is a complex organic compound that features a piperazine ring substituted with a cyclohexylmethyl group and a pyridinylpiperidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylmethyl)-3-[2-oxo-2-(4-pyridin-4-ylpiperidin-1-yl)ethyl]piperazin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the Cyclohexylmethyl Group: This step involves the alkylation of the piperazine ring with cyclohexylmethyl halides in the presence of a base.

    Attachment of the Pyridinylpiperidinyl Moiety: This is typically done through a nucleophilic substitution reaction where the piperazine ring is reacted with a pyridinylpiperidinyl halide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would be essential to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the cyclohexylmethyl group.

    Reduction: Reduction reactions can target the carbonyl group in the piperazinone moiety.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the pyridinyl and piperidinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions vary depending on the specific substitution but often involve bases like sodium hydride or acids like hydrochloric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a candidate for drug development.

Medicine

Medicinally, the compound is explored for its potential therapeutic effects. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for treating various diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(Cyclohexylmethyl)-3-[2-oxo-2-(4-pyridin-4-ylpiperidin-1-yl)ethyl]piperazin-2-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: A piperazine derivative used as an antihistamine.

    Hydroxyzine: Another piperazine derivative with sedative properties.

    Piperazine: The parent compound, used as an anthelmintic.

Uniqueness

What sets 4-(Cyclohexylmethyl)-3-[2-oxo-2-(4-pyridin-4-ylpiperidin-1-yl)ethyl]piperazin-2-one apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

4-(cyclohexylmethyl)-3-[2-oxo-2-(4-pyridin-4-ylpiperidin-1-yl)ethyl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N4O2/c28-22(26-13-8-20(9-14-26)19-6-10-24-11-7-19)16-21-23(29)25-12-15-27(21)17-18-4-2-1-3-5-18/h6-7,10-11,18,20-21H,1-5,8-9,12-17H2,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUOZHJOQGHQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCNC(=O)C2CC(=O)N3CCC(CC3)C4=CC=NC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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